molecular formula C11H12N4O4S B013655 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole CAS No. 74257-00-4

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

Cat. No.: B013655
CAS No.: 74257-00-4
M. Wt: 296.3 g/mol
InChI Key: SFYDWLYPIXHPML-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 74257-00-4), also abbreviated as MSNT, is a specialized reagent widely employed in oligonucleotide synthesis via the phosphotriester approach. Its molecular formula is C₁₁H₁₂N₄O₄S, with a molecular weight of 296.30 g/mol and a melting point range of 134–139°C . The compound exhibits solubility in chloroform and requires storage at 4°C to maintain stability, avoiding exposure to oxidizing agents .

Key structural features include:

  • A mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at position 1 of the triazole ring.
  • A nitro group at position 3, enhancing electrophilicity and reactivity in coupling reactions .

MSNT is critical in solid-phase oligonucleotide synthesis, facilitating the formation of phosphotriester bonds with high efficiency . Its commercial availability from suppliers like Thermo Scientific and J&K underscores its industrial relevance .

Properties

IUPAC Name

3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYDWLYPIXHPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352036
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74257-00-4
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole
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Preparation Methods

The synthesis of 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 3-nitro-1h-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The mesitylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate (for oxidation). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole exerts its effects is primarily through its functional groups. The nitro group can undergo redox reactions, while the mesitylsulfonyl group can participate in various substitution reactions. These functional groups interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include electron transfer and nucleophilic attack mechanisms.

Comparison with Similar Compounds

Structural Analogues in Triazole Chemistry

Triazole derivatives vary in substituent patterns, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of MSNT with structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features Applications References
1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) - Mesitylsulfonyl (position 1)
- Nitro (position 3)
High reactivity in phosphotriester bond formation; soluble in chloroform Oligonucleotide synthesis
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole - Bulkier triisopropylbenzenesulfonyl group Increased steric hindrance may reduce reaction rates Oligonucleotide synthesis (alternative condensing agent)
1-(Oxolan-3-ylmethyl)-1H-1,2,4-triazol-3-amine - Oxolane (tetrahydrofuran) ring
- Amino group (position 3)
Enhanced solubility and bioavailability; antifungal/anticancer potential Medicinal chemistry
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole - Phenyl (position 5)
- Propyl (position 3)
High lipophilicity; improved membrane permeability Bioactive compound research
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1H-1,2,4-triazole-3-carbonitrile - Chlorothiophene moiety
- Carbonitrile group
Unique electronic effects; potential enzyme inhibition Drug discovery
Table 2: Solubility and Stability Profiles
Compound Solubility Storage Conditions Stability Concerns
MSNT Chloroform 4°C, inert atmosphere Sensitive to oxidizers
1-(Oxolan-3-ylmethyl)-1H-1,2,4-triazol-3-amine Water, DMSO Room temperature Photodegradation
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole Ethanol, DCM -20°C Hydrolysis-prone

Biological Activity

1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture. The biological activity of triazole derivatives is often influenced by their structural modifications, which can enhance or alter their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O4SC_{11}H_{12}N_{4}O_{4}S with a molecular weight of 296.30 g/mol. Its structure features a triazole ring substituted with a mesitylsulfonyl group and a nitro group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O₄S
Molecular Weight296.30 g/mol
Melting Point134-139 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study reported that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Triazoles are known to inhibit enzymes like carbonic anhydrase and certain kinases. The presence of the nitro group in this compound may enhance its interaction with these targets.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several triazole derivatives including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of pathogens.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound3216
Control (Standard Antibiotic)84

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on MCF-7 cells using an MTT assay.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The results indicate a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

Q & A

Q. What are the established synthetic routes for 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), and how are they validated?

MSNT is typically synthesized via sulfonylation of 3-nitro-1H-1,2,4-triazole derivatives using mesitylenesulfonyl chloride under anhydrous conditions. Key validation methods include:

  • IR spectroscopy : To confirm sulfonyl and nitro group incorporation (e.g., S=O stretching at ~1350 cm⁻¹, NO₂ at ~1530 cm⁻¹) .
  • ¹H NMR : To verify substitution patterns (e.g., mesityl protons at δ 2.3–2.6 ppm as a singlet) .
  • Elemental analysis : To ensure stoichiometric purity (>98%) .

Q. What are the critical storage and handling protocols for MSNT to ensure stability?

MSNT is hygroscopic and thermally sensitive. Recommended protocols:

  • Storage : At –20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) in a fume hood due to hazards (H315/H319/H335: skin/eye irritation, respiratory sensitization) .

Q. How is MSNT characterized for purity and structural integrity in academic research?

Standard characterization includes:

  • Melting point analysis : 134–139°C (deviations indicate impurities) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
  • Mass spectrometry : Exact mass confirmation (296.0676 g/mol) using high-resolution ESI-MS .

Advanced Research Questions

Q. How can MSNT be optimized as a coupling reagent in microwave-assisted solid-phase peptide synthesis?

MSNT activates hydroxyl groups (e.g., Wang resin) for esterification. Optimization strategies:

  • Reaction time : Microwave irradiation (60°C, 20 min) achieves 73% loading efficiency, comparable to 24-hour room-temperature methods .
  • Solvent system : Dichloromethane (DCM) with 1-methylimidazole as a catalyst enhances reactivity .
  • Post-reaction analysis : Use Kaiser test for free amine quantification to validate coupling success .

Q. How should researchers address contradictions in reported yields for MSNT-mediated reactions?

Discrepancies in yields (e.g., 73% vs. 79% ) may arise from:

  • Moisture sensitivity : Strict anhydrous conditions are critical; even trace water hydrolyzes MSNT.
  • Reagent stoichiometry : Excess MSNT (1.5–2 eq) compensates for side reactions with polar aprotic solvents (DMF, DCM) .
  • Temperature control : Microwave uniformity impacts reproducibility; calibrate equipment to avoid hotspots .

Q. What mechanistic role does MSNT play in activating hydroxyl groups for nucleophilic substitution?

MSNT acts as a sulfonylating agent:

  • Step 1 : Mesitylsulfonyl group transfers to the hydroxyl oxygen, forming a reactive sulfonate intermediate.
  • Step 2 : Nucleophilic attack by carboxylates or amines forms esters/amides, releasing 3-nitro-1,2,4-triazole as a byproduct .
  • Kinetic studies : Reaction progress can be monitored via ¹H NMR by observing the disappearance of MSNT’s mesityl signals .

Q. What are the limitations of MSNT in large-scale peptide synthesis, and how can they be mitigated?

Limitations include:

  • Cost : High purity (>98%) MSNT is expensive; bulk synthesis via improved sulfonylation catalysts (e.g., DMAP) reduces costs .
  • Byproduct accumulation : 3-Nitro-1,2,4-triazole can inhibit subsequent reactions; scavenger resins (e.g., trisamine) remove byproducts .
  • Solubility : Poor aqueous solubility limits use in bioconjugation; co-solvents (e.g., THF/DMF mixtures) improve compatibility .

Methodological Guidance

Q. How to troubleshoot failed MSNT-mediated couplings in solid-phase synthesis?

Follow this workflow:

  • Step 1 : Confirm resin activation via FT-IR (absence of hydroxyl stretch at ~3400 cm⁻¹).
  • Step 2 : Test MSNT purity via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
  • Step 3 : Optimize reaction time/temperature; prolonged microwave exposure (>30 min) degrades MSNT .

Q. What alternative reagents can replace MSNT in hydroxyl activation, and under what conditions?

Alternatives include:

  • HATU : For amide bonds, but requires pre-activation .
  • DCC/HOBt : Lower cost but generates insoluble dicyclohexylurea . MSNT remains superior for esterifications due to its stability in DCM and low epimerization risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole
Reactant of Route 2
1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

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